molecular formula C16H16F3NO2S2 B2384594 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396844-83-9

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2384594
CAS No.: 1396844-83-9
M. Wt: 375.42
InChI Key: DQQHSGZFLZRFSX-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes a cyclopropyl group, a thiophene ring, and a trifluoromethyl group, suggests potential for various chemical and biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antibacterial or antifungal agent.

    Industry: Use in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide core: This can be achieved by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine, such as cyclopropylamine, under basic conditions.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the intermediate formed in the previous step.

    Final coupling: The final step involves coupling the thiophene-substituted intermediate with an ethyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide: Lacks the trifluoromethyl group.

    N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide: Contains a methyl group instead of a trifluoromethyl group.

    N-cyclopropyl-N-(2-(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

The presence of the trifluoromethyl group in N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. The thiophene ring may also contribute to unique electronic and steric effects, influencing the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S2/c17-16(18,19)12-3-7-15(8-4-12)24(21,22)20(13-5-6-13)10-9-14-2-1-11-23-14/h1-4,7-8,11,13H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQHSGZFLZRFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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